molecular formula C12H9ClO2 B12621714 3-chloro-5-phenoxyPhenol CAS No. 920036-17-5

3-chloro-5-phenoxyPhenol

Cat. No.: B12621714
CAS No.: 920036-17-5
M. Wt: 220.65 g/mol
InChI Key: FRZDBARVMIGNGI-UHFFFAOYSA-N
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Description

3-chloro-5-phenoxyPhenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-phenoxyPhenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-chlorophenol with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 130°C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-phenoxyPhenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-5-phenoxyPhenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-5-phenoxyPhenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The chlorine and phenoxy groups can also interact with enzymes and receptors, potentially inhibiting or modifying their activity. These interactions can lead to antimicrobial effects or other biological activities .

Comparison with Similar Compounds

Similar Compounds

    Triclosan: 5-chloro-2-(2,4-dichlorophenoxy)phenol, a well-known antimicrobial agent.

    3-phenoxyphenol: Lacks the chlorine substituent but has similar phenoxy functionality.

Uniqueness

The presence of both chlorine and phenoxy groups makes it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

920036-17-5

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

3-chloro-5-phenoxyphenol

InChI

InChI=1S/C12H9ClO2/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,14H

InChI Key

FRZDBARVMIGNGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)O)Cl

Origin of Product

United States

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